tert-Butyl 3-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 3-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group, a methyl group, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperazine with tert-butyl chloroformate to introduce the tert-butyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups onto the piperazine ring .
Scientific Research Applications
tert-Butyl 3-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism of action of tert-Butyl 3-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known for its ability to form hydrogen bonds and interact with various biological molecules, which can influence the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar structure but with an aminopyridine moiety instead of the oxadiazole ring.
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: Features a dioxaborolane ring instead of the oxadiazole ring.
Uniqueness
The uniqueness of tert-Butyl 3-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, can enhance its ability to interact with biological targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C13H22N4O3 |
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Molecular Weight |
282.34 g/mol |
IUPAC Name |
tert-butyl 3-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H22N4O3/c1-9-8-16(12(18)20-13(3,4)5)6-7-17(9)11-15-14-10(2)19-11/h9H,6-8H2,1-5H3 |
InChI Key |
HPVBIRXBARAZIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=NN=C(O2)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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